4-Morpholinomethyl-4'-thiomethylbenzophenone
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Overview
Description
4-Morpholinomethyl-4’-thiomethylbenzophenone is a chemical compound with the molecular formula C19H21NO2S It is characterized by the presence of a morpholinomethyl group and a thiomethyl group attached to a benzophenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholinomethyl-4’-thiomethylbenzophenone typically involves the reaction of 4-morpholinomethylbenzophenone with a thiomethylating agent. One common method includes the use of methylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under controlled temperature conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 4-Morpholinomethyl-4’-thiomethylbenzophenone may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as crystallization or chromatography to achieve the required product specifications.
Chemical Reactions Analysis
Types of Reactions
4-Morpholinomethyl-4’-thiomethylbenzophenone can undergo various chemical reactions, including:
Oxidation: The thiomethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the benzophenone core can be reduced to a secondary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The morpholinomethyl group can participate in nucleophilic substitution reactions, where the morpholine ring can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles (e.g., amines, thiols) in the presence of a suitable base or catalyst
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Secondary alcohols
Substitution: Substituted benzophenone derivatives
Scientific Research Applications
4-Morpholinomethyl-4’-thiomethylbenzophenone has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in the development of new therapeutic agents, particularly in the fields of oncology and infectious diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, where its chemical stability and reactivity are advantageous.
Mechanism of Action
The mechanism of action of 4-Morpholinomethyl-4’-thiomethylbenzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholinomethyl group can enhance binding affinity through hydrogen bonding and electrostatic interactions, while the thiomethyl group can participate in covalent bonding with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Morpholinomethylbenzophenone: Lacks the thiomethyl group, which may result in different reactivity and binding properties.
4-Thiomethylbenzophenone: Lacks the morpholinomethyl group, which may affect its solubility and interaction with biological targets.
Benzophenone: The parent compound, which lacks both the morpholinomethyl and thiomethyl groups, resulting in significantly different chemical and biological properties.
Uniqueness
4-Morpholinomethyl-4’-thiomethylbenzophenone is unique due to the presence of both the morpholinomethyl and thiomethyl groups. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(4-methylsulfanylphenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2S/c1-23-18-8-6-17(7-9-18)19(21)16-4-2-15(3-5-16)14-20-10-12-22-13-11-20/h2-9H,10-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXLYMYHKEXPRHH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20642628 |
Source
|
Record name | [4-(Methylsulfanyl)phenyl]{4-[(morpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20642628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898769-88-5 |
Source
|
Record name | [4-(Methylsulfanyl)phenyl]{4-[(morpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20642628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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